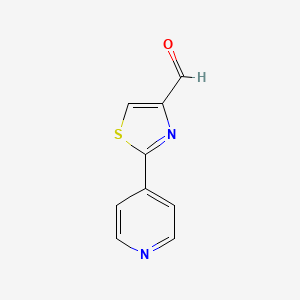
Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate, commonly known as MDP-PC, is a chiral molecule that is widely used in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). MDP-PC is a major component in the synthesis of several drugs, including the anti-inflammatory drug ibuprofen, the anticoagulant drug warfarin, and the anticonvulsant drug phenytoin. In addition, MDP-PC is also used in the synthesis of several other compounds, including vitamins, hormones, and other therapeutic agents.
Applications De Recherche Scientifique
Asymmetric Hydrogenation and Synthesis Applications
- Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate has been used in asymmetric hydrogenation reactions. For example, analogs of this compound, when combined with rhodium complexes, have shown efficiency in the asymmetric hydrogenation of itaconic acid derivatives, which is crucial for the synthesis of new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
Structural Analysis and Coordination Properties
- The compound has been analyzed for its structural properties. A study on the absolute structure of a chiral pyrrolidine derivative closely related to this compound revealed its potential as an enantiopure coordination partner for cations. Despite minor resonant scattering, its structure was determined using diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Receptor Ligand and Cognitive Enhancement
- Derivatives of this compound have been studied as nicotinic acetylcholine receptor (nAChR) ligands. They show potential in enhancing cognitive functions in rodent and primate models, with a reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).
Synthesis of Complexes and Biochemical Studies
- The compound has been involved in the synthesis of various metal complexes, which are analyzed for their structural, spectral, and thermal properties. These studies contribute to our understanding of molecular interactions and potential biological activities (Çolak et al., 2009).
Pharmaceutical and Biochemical Applications
- This compound derivatives have been synthesized for their potential as calcium channel activators, offering new insights into the study of calcium channels in various cell types (Baxter et al., 1993).
Antibacterial Activity
- Novel compounds synthesized from this compound have shown substantial antibacterial activity, offering new avenues for the development of antimicrobial agents (Nural et al., 2018).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-4-5-10(2)13(6-9)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDRLMHNMFAPW-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
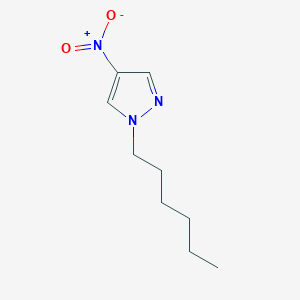
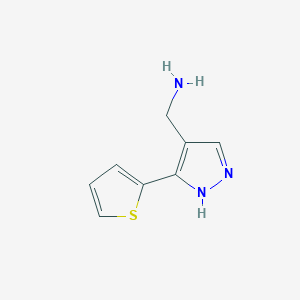
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)
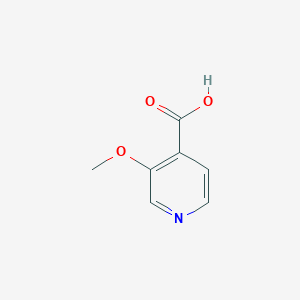
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
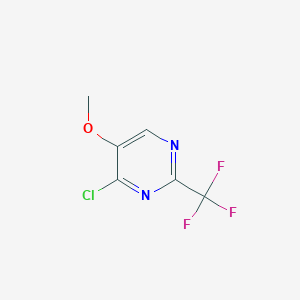
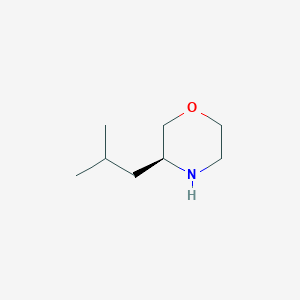

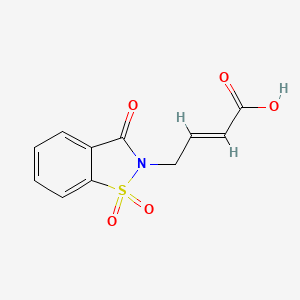

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

